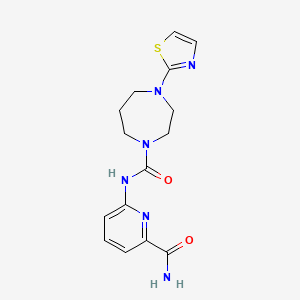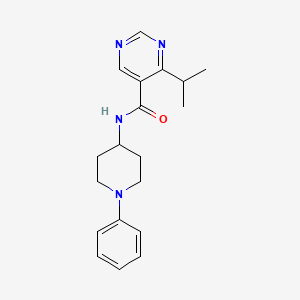![molecular formula C15H19BrN4O2 B7054456 (4-Bromo-1-methylpyrrol-2-yl)-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7054456.png)
(4-Bromo-1-methylpyrrol-2-yl)-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-1-methylpyrrol-2-yl)-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]methanone is a complex organic compound featuring a pyrrole ring substituted with a bromine atom and a methyl group, a piperazine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-methylpyrrol-2-yl)-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]methanone typically involves multi-step organic synthesis techniques:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Bromination: The pyrrole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Methylation: The methyl group is introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately, often starting from ethylenediamine and a dihaloalkane.
Oxazole Ring Formation: The oxazole ring is synthesized through a cyclization reaction involving an α-haloketone and an amide.
Coupling Reactions: The final step involves coupling the brominated pyrrole, the piperazine, and the oxazole rings using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the bromine substituent using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyrrole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, such as using a palladium catalyst in a Suzuki coupling reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium(0) catalysts in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (4-Bromo-1-methylpyrrol-2-yl)-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]methanone is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer, bacterial infections, or neurological disorders.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-Bromo-1-methylpyrrol-2-yl)-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and oxazole moieties may enhance binding affinity and specificity, while the piperazine ring could facilitate interactions with biological membranes or proteins. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-1-methylpyrrol-2-yl)-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]methanone
- (4-Fluoro-1-methylpyrrol-2-yl)-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]methanone
- (4-Iodo-1-methylpyrrol-2-yl)-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]methanone
Uniqueness
The uniqueness of (4-Bromo-1-methylpyrrol-2-yl)-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]methanone lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom, in particular, can influence its electronic properties and interactions with biological targets, potentially leading to unique pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4-bromo-1-methylpyrrol-2-yl)-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O2/c1-11-7-13(17-22-11)10-19-3-5-20(6-4-19)15(21)14-8-12(16)9-18(14)2/h7-9H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFPYLSWRJXZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(CC2)C(=O)C3=CC(=CN3C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-oxo-3-[1-(1,2,4-triazol-1-yl)propan-2-ylamino]propyl]-1H-indazole-3-carboxamide](/img/structure/B7054373.png)
![N-[4-(furan-2-yl)-4-hydroxybutan-2-yl]-3-(3-imidazol-1-ylpropanoylamino)benzamide](/img/structure/B7054377.png)
![1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]-2-(3-phenyl-1,2,4-triazol-1-yl)ethanone](/img/structure/B7054381.png)

![N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7054412.png)

![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-2-methyl-1,3-dioxoisoindole-5-carboxamide](/img/structure/B7054430.png)

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-6-fluoro-1H-benzimidazole-4-carboxamide](/img/structure/B7054436.png)
![N-(1,3,4-thiadiazol-2-yl)-1-[2-(2,2,2-trifluoroethoxy)acetyl]piperidine-4-carboxamide](/img/structure/B7054444.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-oxidopyridin-1-ium-3-carboxamide](/img/structure/B7054450.png)
![3-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B7054457.png)
![2-Methyl-4-[[2-(oxolan-2-yl)pyrrolidin-1-yl]methyl]quinoline](/img/structure/B7054465.png)
![3-[4-(3-bromophenyl)piperazin-1-yl]-N-carbamoylpropanamide](/img/structure/B7054467.png)
